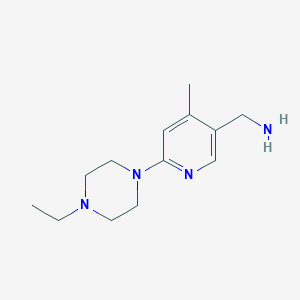
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina: es un compuesto químico con la fórmula molecular C12H20N4 y un peso molecular de 220.31 g/mol . Este compuesto es un derivado de piperazina y piridina, que se utilizan comúnmente en química medicinal e investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina normalmente implica la reacción de 4-metilpiridina con 4-etilpiperazina bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como paladio sobre carbono (Pd/C). La mezcla de reacción se calienta a una temperatura específica, típicamente alrededor de 80-100 °C, y se agita durante varias horas para garantizar una conversión completa .
Métodos de Producción Industrial: En un entorno industrial, la producción de (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina implica reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos adicionales como la purificación mediante recristalización o cromatografía para eliminar las impurezas y obtener el producto deseado en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, pueden ocurrir en los átomos de nitrógeno del anillo de piperazina.
Aplicaciones Científicas De Investigación
Química: En química, (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como intermedio en la preparación de diversos productos farmacéuticos y agroquímicos .
Biología: Este compuesto se utiliza en investigación biológica para estudiar sus efectos sobre los procesos celulares y su potencial como agente terapéutico. Se ha investigado su capacidad para interactuar con dianas biológicas específicas, como enzimas y receptores .
Medicina: En química medicinal, (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina se explora por su potencial como candidato a fármaco. Ha demostrado ser prometedor en estudios preclínicos para el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos .
Industria: En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y productos químicos. Se emplea en la síntesis de polímeros, recubrimientos y otros productos químicos especiales .
Mecanismo De Acción
El mecanismo de acción de (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto se une a estas dianas y modula su actividad, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad o activar receptores que regulan los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares:
(4-Etilpiperazin-1-il)-6-metiltieno[2,3-d]pirimidina: Este compuesto comparte una estructura similar de piperazina y piridina, pero incluye un anillo de tieno[2,3-d]pirimidina.
(E)-6-(4-Etilpiperazin-1-il)-2-(3-fluorobencilideno)-3,4-dihidronaftalen-1(2H)-ona: Este compuesto tiene una parte de piperazina similar, pero está sustituido con un grupo 3-fluorobencilideno y un anillo de dihidronaftaleno.
Singularidad: La singularidad de (6-(4-Etilpiperazin-1-il)-4-metilpiridin-3-il)metanamina radica en su combinación específica de anillos de piperazina y piridina, que le confiere propiedades químicas y biológicas distintas. La estructura de este compuesto permite modificaciones versátiles, lo que lo convierte en un intermedio valioso en la síntesis de diversos productos farmacéuticos y químicos .
Propiedades
Fórmula molecular |
C13H22N4 |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3 |
Clave InChI |
AKACIWWOOBTAOU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


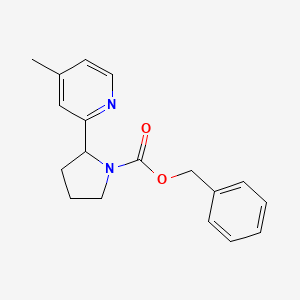



![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
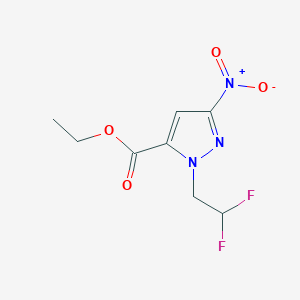
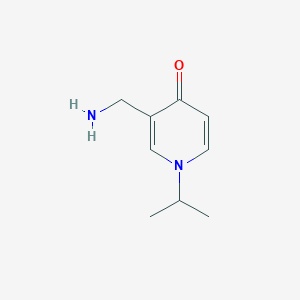
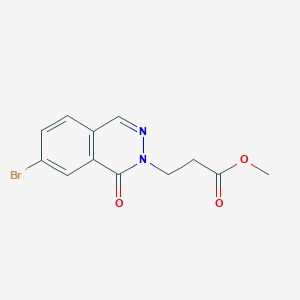
![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)


![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
